(4-Methyl-1,3-thiazol-5-yl)methanamine
Description
(4-Methyl-1,3-thiazol-5-yl)methanamine is a heterocyclic organic compound featuring a 1,3-thiazole core substituted with a methyl group at position 4 and a methanamine (-CH2NH2) group at position 5. Its molecular formula is C5H8N2S, with a molecular weight of 128.19 g/mol (calculated). This compound is commercially available (CAS: 857549-15-6) and is often utilized as a building block in medicinal chemistry due to the pharmacological relevance of thiazole derivatives . Thiazoles are known for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties, as evidenced by related compounds in the literature .
Properties
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4-5(2-6)8-3-7-4/h3H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNFDYLWMWQMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640711 | |
| Record name | 1-(4-Methyl-1,3-thiazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857549-15-6 | |
| Record name | 1-(4-Methyl-1,3-thiazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methyl-1,3-thiazol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,3-thiazol-5-yl)methanamine typically involves the reaction of 4-methylthiazole with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4-methylthiazole, formaldehyde, ammonia.
Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial process also includes purification steps such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,3-thiazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(4-Methyl-1,3-thiazol-5-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (4-Methyl-1,3-thiazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares (4-Methyl-1,3-thiazol-5-yl)methanamine with five structurally similar thiazole derivatives:
Structure-Activity Relationships (SAR)
- Substituent Effects: Methyl/Ethyl Groups: Alkyl groups (e.g., 4-CH3 or 4-C2H5) enhance metabolic stability but may reduce solubility. Aromatic Moieties: The phenyl group in [2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine introduces π-π stacking capabilities, which could improve binding to hydrophobic protein pockets . Heterocyclic Linkages: Hybrid structures with pyrazole () or pyrrolizine () rings expand interaction possibilities with biological targets, such as allosteric enzyme sites.
Biological Activity
(4-Methyl-1,3-thiazol-5-yl)methanamine, a compound belonging to the thiazole family, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 128.19 g/mol. Its thiazole ring structure is characterized by the presence of nitrogen and sulfur atoms, contributing to its unique chemical properties and biological activities.
Target Interactions
Thiazole derivatives, including this compound, interact with various biological targets such as enzymes and receptors. They can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks, which is significant in cancer therapy.
Biochemical Pathways
This compound influences multiple biochemical pathways, exhibiting activities such as:
- Antimicrobial : It disrupts bacterial enzyme functions.
- Antioxidant : It scavenges free radicals.
- Anti-inflammatory : It modulates inflammatory pathways.
- Neuroprotective : It protects neuronal cells from damage .
Antimicrobial Activity
This compound has shown promising antimicrobial effects against various bacterial strains. In studies, it demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.0195 |
| Candida albicans | 0.0048 |
Antifungal Activity
The compound also exhibits antifungal properties with notable activity against fungal strains like Candida albicans. The inhibition zones observed in laboratory tests indicate its potential as an antifungal agent .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antibacterial Efficacy : A study tested various thiazole derivatives and found that this compound exhibited significant antibacterial activity with a rapid killing effect on S. aureus and E. coli within 8 hours .
- Cellular Mechanisms : Research indicated that this compound alters gene expression related to cell cycle regulation, impacting cell proliferation and apoptosis in various cell types.
- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that the compound is slightly soluble in water but more soluble in organic solvents, which influences its bioavailability and therapeutic efficacy.
Safety Profile
According to safety data, this compound is classified as hazardous under OSHA standards due to potential irritant properties. Proper handling protocols are essential when working with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
